molecular formula C6H7ClN2OS B13716856 (5-Chloro-2-(methylthio)pyrimidin-4-yl)methanol

(5-Chloro-2-(methylthio)pyrimidin-4-yl)methanol

Cat. No.: B13716856
M. Wt: 190.65 g/mol
InChI Key: TZEXYQJZJWZABN-UHFFFAOYSA-N
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Description

(5-Chloro-2-(methylthio)pyrimidin-4-yl)methanol is an organic compound with the molecular formula C6H7ClN2OS. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chloro group, a methylthio group, and a hydroxymethyl group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-(methylthio)pyrimidine with thionyl chloride to introduce the chloro group, followed by a reaction with formaldehyde to introduce the hydroxymethyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-(methylthio)pyrimidin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.

Major Products

    Oxidation: Formation of (5-Chloro-2-(methylthio)pyrimidin-4-yl)carboxylic acid.

    Reduction: Formation of 2-(methylthio)pyrimidin-4-yl)methanol.

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

(5-Chloro-2-(methylthio)pyrimidin-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol: Similar structure but with different positioning of the chloro and hydroxymethyl groups.

    2-(Methylthio)pyrimidine: Lacks the chloro and hydroxymethyl groups.

    5-Chloro-2-(methylthio)pyrimidine: Lacks the hydroxymethyl group.

Uniqueness

(5-Chloro-2-(methylthio)pyrimidin-4-yl)methanol is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.

Properties

Molecular Formula

C6H7ClN2OS

Molecular Weight

190.65 g/mol

IUPAC Name

(5-chloro-2-methylsulfanylpyrimidin-4-yl)methanol

InChI

InChI=1S/C6H7ClN2OS/c1-11-6-8-2-4(7)5(3-10)9-6/h2,10H,3H2,1H3

InChI Key

TZEXYQJZJWZABN-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)CO)Cl

Origin of Product

United States

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